1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one is a synthetic organic compound that belongs to the class of azepanones. It is characterized by a seven-membered lactam ring with a dodecyloxy and hydroxypropyl substituent. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one typically involves the reaction of azepan-2-one with 3-(dodecyloxy)-2-hydroxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The lactam ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)
Major Products:
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chemical penetration enhancer in transdermal drug delivery systems.
Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one involves its interaction with biological membranes, enhancing the permeability of drugs through the skin. The compound’s lipophilic dodecyloxy group and hydrophilic hydroxypropyl group facilitate its incorporation into lipid bilayers, disrupting the membrane structure and increasing drug penetration.
Vergleich Mit ähnlichen Verbindungen
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a chemical penetration enhancer.
Caprolactam (Azepan-2-one): Used primarily in the production of Nylon 6.
Eigenschaften
CAS-Nummer |
113941-32-5 |
---|---|
Molekularformel |
C21H41NO3 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
1-(3-dodecoxy-2-hydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-25-19-20(23)18-22-16-13-11-12-15-21(22)24/h20,23H,2-19H2,1H3 |
InChI-Schlüssel |
FYRYVUHDMSURJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC(CN1CCCCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.